molecular formula C28H23Cl2N5 B11213590 7-(3-chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(3-chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11213590
M. Wt: 500.4 g/mol
InChI Key: OWMSRNHLGAVJLF-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that features a combination of chlorophenyl, phenyl, and pyrrolopyrimidine groups

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl and phenyl groups through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive molecule for studying biological pathways.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives and chlorophenyl-containing molecules. What sets 1-(2-CHLOROPHENYL)-4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C28H23Cl2N5

Molecular Weight

500.4 g/mol

IUPAC Name

7-(3-chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H23Cl2N5/c29-21-9-6-10-22(17-21)35-18-23(20-7-2-1-3-8-20)26-27(31-19-32-28(26)35)34-15-13-33(14-16-34)25-12-5-4-11-24(25)30/h1-12,17-19H,13-16H2

InChI Key

OWMSRNHLGAVJLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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